N2-Methylpyridine-2,5-diamine

Description

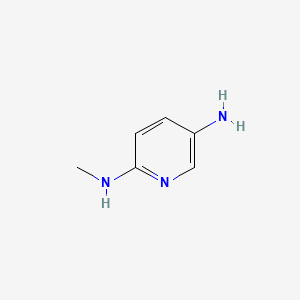

Structure

3D Structure

Properties

IUPAC Name |

2-N-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-6-3-2-5(7)4-9-6/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEDDRXJMAVORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182299 | |

| Record name | N2-Methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28020-36-2 | |

| Record name | N2-Methyl-2,5-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28020-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Methylpyridine-2,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028020362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-methylpyridine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N2-METHYLPYRIDINE-2,5-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXK5ZQ4B8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N2-Methylpyridine-2,5-diamine: A Technical Overview of Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

N2-Methylpyridine-2,5-diamine, a substituted pyridine derivative, presents a molecule of interest for various chemical and pharmaceutical research applications. This technical guide provides a consolidated overview of its known chemical properties. It is important to note that while basic chemical data is available, in-depth experimental and biological studies on this specific compound are limited in publicly accessible scientific literature. Consequently, this document summarizes the available data and highlights areas where further research is needed.

Core Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C6H9N3.[1][2] Its structure consists of a pyridine ring substituted with a methylamino group at the 2-position and an amino group at the 5-position.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is critical to distinguish this compound from its close analogue, N2,N2-Dimethylpyridine-2,5-diamine, as the properties differ. The data presented here is specific to the mono-methylated compound.

| Property | Value | Source |

| IUPAC Name | 2-N-methylpyridine-2,5-diamine | [2] |

| CAS Number | 28020-36-2 | [2] |

| Molecular Formula | C6H9N3 | [1][2] |

| Molecular Weight | 123.16 g/mol | [1][2] |

| Canonical SMILES | CNC1=NC=C(C=C1)N | [2] |

| InChIKey | XKEDDRXJMAVORI-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 0.5 | [2] |

| Topological Polar Surface Area | 50.9 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not extensively published. Researchers working with this compound would need to perform their own spectral analysis for structural confirmation and purity assessment.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of related substituted pyridines is well-documented.[3][4][5] General synthetic strategies for similar compounds often involve nucleophilic substitution reactions on a suitably functionalized pyridine ring. For instance, the synthesis of N2,N2-Dimethylpyridine-2,5-diamine has been reported via the amination of 2,5-dichloropyridine.[6] A potential synthetic route for this compound could be envisioned through a similar pathway, utilizing methylamine as the nucleophile.

A generalized synthetic approach is proposed in the diagram below.

Experimental Protocols

Due to the lack of published research detailing specific experimental applications of this compound, no established and validated experimental protocols for its use in biological or chemical assays can be provided at this time. Researchers are advised to develop and validate their own protocols based on the intended application. For analytical purposes, reverse-phase high-performance liquid chromatography (HPLC) could be a suitable method for purification and analysis, similar to its N2,N2-dimethylated counterpart.[6]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or involvement of this compound in any specific signaling pathways. The potential for biological activity can be inferred from the general activity of substituted pyridine and diamine compounds, which are known to interact with a wide range of biological targets.[4][5] However, without specific studies on this compound, any discussion of its biological role would be purely speculative. As such, no signaling pathway or experimental workflow diagrams can be generated.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. However, the current body of public knowledge is largely limited to its basic chemical identifiers and computed properties. There is a clear need for foundational research to determine its experimental physicochemical properties, develop robust synthetic and analytical methods, and, most importantly, to investigate its biological activity. Such studies would be crucial in unlocking the potential of this molecule for drug discovery and other advanced applications. The structural similarity to other biologically active pyridine derivatives suggests that it may be a valuable scaffold for the development of novel therapeutic agents.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound | C6H9N3 | CID 119790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]

An In-depth Technical Guide to N2-Methylpyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N2-Methylpyridine-2,5-diamine, a pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. This document consolidates available data on its chemical identity, physicochemical properties, and proposed synthesis. While direct experimental evidence for its biological activity is limited, this guide explores potential mechanisms of action based on the known pharmacology of the broader diaminopyridine class of compounds. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and further research.

Chemical Identity and Properties

This compound is a substituted pyridine with two amine functional groups. It can be identified by the CAS number 28020-36-2 for the free base and 117879-51-3 for its hydrochloride salt.[1] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 28020-36-2[2] |

| Molecular Formula | C₆H₉N₃[2][3] |

| Molecular Weight | 123.16 g/mol [2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | 2-(Methylamino)-5-aminopyridine, 5-Amino-2-(methylamino)pyridine |

| InChI Key | XKEDDRXJMAVORI-UHFFFAOYSA-N[3] |

| SMILES | CNc1ccc(N)cn1[3] |

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the key computed properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 123.16 g/mol [2] |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 123.07964730 g/mol [2] |

| Topological Polar Surface Area | 55.2 Ų |

| Heavy Atom Count | 9[2] |

| Complexity | 84.4 |

Synthesis and Experimental Protocols

Proposed Experimental Protocol:

Step 1: Synthesis of 2-(Methylamino)-5-nitropyridine

-

In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of a solution of methylamine in the same solvent.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(methylamino)-5-nitropyridine.

Step 2: Synthesis of this compound

-

Dissolve the 2-(methylamino)-5-nitropyridine obtained from Step 1 in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm).

-

The reaction is typically run at room temperature and monitored by TLC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and involvement in signaling pathways of this compound are currently not available in the scientific literature. However, based on its structural similarity to other diaminopyridines, some potential biological activities can be hypothesized.

Diaminopyridines are a class of compounds known to interact with various biological targets. For instance, some diaminopyridines exhibit activity as inhibitors of enzymes such as dihydrofolate reductase or as modulators of ion channels.

The diagram below illustrates a generalized workflow for investigating the potential biological activity of a novel compound like this compound.

Given the structural features of this compound, it could be a candidate for screening in various drug discovery programs, particularly those targeting kinases or other ATP-binding proteins, due to the presence of the aminopyridine scaffold which is a known pharmacophore.

Conclusion

This compound is a chemical entity with well-defined physicochemical properties. While a specific, validated synthesis protocol is not publicly available, a reliable synthetic route can be proposed based on established chemical transformations. The biological activity of this compound remains largely unexplored, presenting an opportunity for further research. The information and proposed methodologies in this guide are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound. Further investigation is warranted to elucidate its synthetic details and to uncover its potential therapeutic applications.

References

An In-depth Technical Guide to N2-Methylpyridine-2,5-diamine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, and safety information for N2-Methylpyridine-2,5-diamine.

Core Chemical Properties

This compound is a substituted pyridinediamine with the molecular formula C6H9N3.[1] Its core structure consists of a pyridine ring with an amino group at position 5 and a methylamino group at position 2. This compound serves as a valuable building block in synthetic organic chemistry.

All quantitative data for this compound (CAS: 28020-36-2) is summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| Molecular Weight | 123.16 g/mol | [1][2] |

| Molecular Formula | C6H9N3 | [1][2] |

| IUPAC Name | 2-N-methylpyridine-2,5-diamine | [1] |

| CAS Number | 28020-36-2 | [1] |

| Monoisotopic Mass | 123.079647300 Da | [1] |

| Synonyms | N2-methyl-2,5-pyridinediamine, 2-N-methylpyridine-2,5-diamine | [1] |

| InChI | InChI=1S/C6H9N3/c1-8-6-3-2-5(7)4-9-6/h2-4H,7H2,1H3,(H,8,9) | [1][2] |

| InChIKey | XKEDDRXJMAVORI-UHFFFAOYSA-N | [2] |

| SMILES | CNc1ccc(cn1)N | [2] |

Molecular Structure

The chemical structure of this compound is visualized below. The diagram illustrates the arrangement of the pyridine ring with its amino and methylamino substituents.

Experimental Protocols & Synthesis

Potential Synthetic Routes:

-

Amination of Halopyridines: A common method for synthesizing aminopyridines involves the nucleophilic substitution of a halogenated pyridine precursor. For instance, the synthesis of N2,N2-Dimethylpyridine-2,5-diamine has been reported via the amination of 2,5-dichloropyridine with dimethylamine.[3] A similar approach could likely be employed for this compound using methylamine as the nucleophile.

-

Chichibabin Reaction: The synthesis of 2-amino-5-methyl-pyridine can be achieved by reacting 3-methyl-pyridine with sodium amide in an inert diluent at elevated temperature and pressure.[4] Modifications of this amination reaction could potentially be explored for the synthesis of the target compound.

-

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods often employ palladium catalysts for C-N bond formation. A general procedure for the synthesis of N-arylpyrimidin-2-amine derivatives involves the reaction of an appropriate amine with a halo-pyrimidine in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II), a ligand such as Xantphos, and a base like sodium tert-butoxide in a suitable solvent like toluene.[5] This methodology is adaptable for a wide range of amine and pyridine substrates.

The workflow for a potential palladium-catalyzed synthesis is outlined below.

Safety and Handling

This compound is classified as a hazardous substance.[1] Researchers must consult the full Safety Data Sheet (SDS) before handling.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing.[8]

-

References

- 1. This compound | C6H9N3 | CID 119790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]

- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. bio-fount.com [bio-fount.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

Synthesis of N2-Methylpyridine-2,5-diamine: An In-depth Technical Guide

Introduction

N2-Methylpyridine-2,5-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, comprising a pyridine ring with both a primary and a secondary amine, make it an interesting building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step sequence starting from readily available 2-aminopyridine. The proposed pathway involves three key transformations:

-

Nitration of 2-aminopyridine: This initial step introduces a nitro group at the 5-position of the pyridine ring, a crucial functional group for the subsequent introduction of the second amine.

-

N-methylation of 2-amino-5-nitropyridine: The selective methylation of the exocyclic amino group at the 2-position yields the intermediate, 2-(methylamino)-5-nitropyridine.

-

Reduction of the nitro group: The final step involves the reduction of the nitro group to a primary amine, affording the target compound, this compound.

This synthetic route is illustrated in the workflow diagram below.

Spectroscopic Profile of N2-Methylpyridine-2,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for N2-Methylpyridine-2,5-diamine (C₆H₉N₃), a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

IUPAC Name: N²-Methylpyridine-2,5-diamine Molecular Formula: C₆H₉N₃[1] Molecular Weight: 123.16 g/mol [1] Exact Mass: 123.079647300 Da[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds, including 2-amino-5-methylpyridine and other substituted pyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.6 | d | 1H | H-6 |

| ~7.0 | dd | 1H | H-4 |

| ~6.4 | d | 1H | H-3 |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~4.0-5.0 | br s | 1H | -NHCH₃ |

| ~2.8 | s | 3H | -CH₃ |

Predictions are based on typical chemical shifts for aminopyridines and related structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~155 | C-2 |

| ~145 | C-6 |

| ~138 | C-5 |

| ~120 | C-4 |

| ~108 | C-3 |

| ~30 | -CH₃ |

Predicted chemical shifts are based on known values for substituted pyridine rings.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3350 - 3310 | Medium, Sharp | N-H stretch (secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1650 - 1580 | Strong | N-H bend (primary amine) |

| 1600 - 1450 | Strong to Medium | C=C and C=N stretching (aromatic ring) |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

| 910 - 665 | Strong, Broad | N-H wag (primary and secondary amines) |

Characteristic absorption bands are predicted based on the functional groups present in the molecule.[2]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 123 | [M]⁺ (Molecular Ion) |

| 108 | [M-CH₃]⁺ |

| 95 | [M-NH₂-CH₃]⁺ |

The exact mass of the molecular ion is calculated to be 123.079647300 Da.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for the spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the amine protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a 30-degree pulse width and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a wider spectral width (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance sensitivity.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared.

-

For liquids, place a small drop between two salt plates (e.g., NaCl or KBr).

-

For solids, dissolve a small amount in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.[3]

-

-

Instrumentation: Place the prepared sample in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: This technique is suitable for obtaining the mass of the protonated molecule [M+H]⁺. The analysis is typically coupled with liquid chromatography (LC-MS).

-

EI-MS: This technique will provide the molecular ion peak [M]⁺ and characteristic fragmentation patterns that can aid in structure elucidation.

-

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Theoretical Properties of N2-Methylpyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of N2-Methylpyridine-2,5-diamine, a substituted pyridine derivative of interest in chemical and pharmaceutical research. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted values and data for the closely related analogue, N2,N2-Dimethylpyridine-2,5-diamine, to offer a broader context for its potential characteristics and applications.

Core Chemical and Physical Properties

This compound is a heterocyclic amine with a molecular structure featuring a pyridine ring substituted with a primary amine group at the 5-position and a secondary methylamine group at the 2-position. Its chemical identity and fundamental computed properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(methylamino)pyridin-5-amine | PubChem[1] |

| Synonyms | 5-Amino-2-(methylamino)pyridine | - |

| CAS Number | 28020-36-2 | PubChem[1] |

| Molecular Formula | C₆H₉N₃ | PubChem[1] |

| Molecular Weight | 123.16 g/mol | PubChem[1] |

| Canonical SMILES | CNC1=NC=C(C=C1)N | PubChem[1] |

| InChI | InChI=1S/C6H9N3/c1-7-6-4-2-5(8)3-9-6/h2-4H,8H2,1H3,(H,7,9) | PubChem[1] |

| Computed XLogP3-AA | 0.5 | PubChem[1] |

| Topological Polar Surface Area | 50.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Physicochemical Properties: A Comparative Perspective

| Property | Predicted Value for N2,N2-Dimethylpyridine-2,5-diamine | Source |

| pKa (Conjugate Acid) | 7.87 ± 0.10 | Smolecule[2] |

| Water Solubility (at 25 °C) | ~ 10 g/L | Smolecule[2] |

The predicted pKa of the N2,N2-dimethyl analogue suggests that it is a moderately weak base.[2] The primary amine at the 5-position is expected to be the more basic site due to lesser steric hindrance compared to the N2-substituted amine.[2] The reported solubility indicates that these compounds are likely to be slightly soluble in aqueous media.[2]

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, the broader class of aminopyridines and related diamines are recognized for their potential in various fields. The diagram below illustrates the logical relationships for the potential applications of substituted pyridine diamines.

Caption: Potential applications of substituted pyridine diamines.

Aminopyridine derivatives are being investigated for the treatment of neglected tropical diseases caused by protozoa such as Trypanosoma and Leishmania species.[3] Furthermore, some aminopyridines, like 4-aminopyridine, are approved for symptomatic treatment of multiple sclerosis, acting as potassium channel blockers.[4][5][6] In materials science, diamines containing pyridine rings are used in the synthesis of high-performance polymers like polyimides, which exhibit excellent thermal stability.[7][8]

Experimental Protocols: A General Approach

Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available literature. However, general methods for the synthesis of aminopyridines and the analysis of related compounds can be adapted.

Synthesis

The synthesis of N2-substituted pyridine-2,5-diamines can potentially be achieved through the amination of a corresponding halogenated pyridine precursor. For instance, the reaction of 2-chloro-5-nitropyridine with methylamine, followed by the reduction of the nitro group, would be a plausible synthetic route.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis of aminopyridines. A general workflow for the analysis of a sample containing this compound is depicted below.

Caption: General workflow for HPLC analysis of aminopyridines.

A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffer (e.g., phosphate buffer at pH 7.0) and an organic modifier like methanol or acetonitrile.[9] Detection is commonly performed using a UV detector at a wavelength around 280 nm.[9] This methodology allows for the separation and quantification of aminopyridine isomers and related impurities.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical entity with a range of theoretical properties that suggest its potential utility in drug discovery and materials science. While experimental data for this specific molecule is limited, computational predictions and data from its close analogue, N2,N2-Dimethylpyridine-2,5-diamine, provide a valuable starting point for further investigation. The general synthetic and analytical methods outlined in this guide can be adapted for the specific needs of researchers working with this and related compounds. As with any chemical, appropriate safety measures must be observed during its handling and use.

References

- 1. This compound | C6H9N3 | CID 119790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. Articles [globalrx.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

N2-Methylpyridine-2,5-diamine: A Technical Guide to its Solubility Profile for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of N2-Methylpyridine-2,5-diamine (CAS: 28020-36-2), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics, provides detailed experimental protocols for determining precise solubility, and outlines a typical analytical workflow. Furthermore, it explores the potential role of this compound derivatives in inhibiting the mycobacterial MmpL3 transporter, a critical pathway in the development of novel antitubercular agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering the use of this compound.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol .[1][2] Its structure, featuring both a pyridine ring and two amine groups, makes it a versatile building block in medicinal chemistry. Notably, derivatives of this compound have been investigated as potential inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids essential for the viability of M. tuberculosis.[3] Understanding the solubility of this compound is a critical first step in its application for the synthesis of such bioactive molecules, impacting reaction kinetics, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These computed properties offer initial insights into the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [1][2] |

| Molecular Weight | 123.16 g/mol | [1][2] |

| XLogP3-AA | 0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Solubility Profile

The presence of amino groups and the nitrogen atom in the pyridine ring suggests the potential for hydrogen bonding, which would enhance solubility in polar protic solvents. The methyl group and the aromatic ring contribute to its non-polar character.

Table of Expected Qualitative Solubility:

| Solvent Type | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amino groups can form hydrogen bonds with protic solvents. The related N2,N2-Dimethylpyridine-2,5-diamine has limited water solubility (approx. 10 g/L at 25°C).[4] |

| Polar Aprotic | DMSO, Acetonitrile, DMF | Soluble | The polarity of the molecule should allow for favorable dipole-dipole interactions. N2,N2-Dimethylpyridine-2,5-diamine shows good solubility in acetonitrile.[4] |

| Non-Polar | Hexane, Benzene | Poorly Soluble | The polar functional groups will have limited favorable interactions with non-polar solvents.[4] |

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, researchers will need to determine the solubility of this compound experimentally. The following protocol outlines a standard method for this purpose.

4.1. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and then determining the concentration of the solute by evaporating the solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Scintillation vials or other sealable containers

-

Shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Place the vial in a shaker or on a magnetic stirrer in a thermostatically controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Solvent Evaporation:

-

Accurately weigh an empty, dry container.

-

Transfer the filtered saturated solution to the pre-weighed container.

-

Evaporate the solvent completely in a vacuum oven at a suitable temperature.

-

-

Calculation of Solubility:

-

Weigh the container with the dried residue.

-

Calculate the mass of the dissolved solid.

-

Express the solubility in g/L or other appropriate units.

-

Visualizations

5.1. Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart of the gravimetric method for solubility determination.

5.2. Experimental Workflow for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity and concentration of this compound.

Caption: A typical workflow for the HPLC analysis of this compound.[5]

5.3. Proposed Signaling Pathway Inhibition by Derivatives

Derivatives of this compound have shown potential as inhibitors of the MmpL3 transporter in M. tuberculosis. The following diagram illustrates this proposed mechanism of action.

Caption: A diagram showing the proposed inhibition of the MmpL3 transporter by this compound derivatives.[3]

Conclusion

This compound is a valuable compound for the synthesis of potentially therapeutic agents. While quantitative solubility data is sparse, this guide provides a framework for its qualitative solubility profile and a detailed protocol for its experimental determination. The provided workflows for analysis and the context of its potential application in inhibiting the MmpL3 pathway offer a solid foundation for researchers and drug development professionals. Accurate determination of its solubility in various solvent systems is a crucial step for the successful utilization of this compound in future research and development endeavors.

References

- 1. This compound | C6H9N3 | CID 119790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]

- 5. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physical Characteristics of N2-Methylpyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on N2-Methylpyridine-2,5-diamine. It is important to note that experimentally determined physical and biological data for this specific compound are limited in publicly accessible literature. Consequently, some sections, particularly regarding experimental protocols, are based on established chemical principles and analogous compounds.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative. While extensive experimental data is not available, its basic molecular properties have been identified.

Data Presentation: Summary of Physical and Chemical Identifiers

| Property | Data | Source |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| IUPAC Name | N²-methylpyridine-2,5-diamine | |

| SMILES | C(N)c1ccc(NC)nc1 | [1] |

| InChI Key | XKEDDRXJMAVORI-UHFFFAOYSA-N | [1] |

| CAS Number (HCl Salt) | 117879-51-3 | [2] |

| Melting Point | Data not available in published literature | |

| Boiling Point | Data not available in published literature | |

| Solubility | Data not available in published literature |

Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible and chemically sound synthetic route can be proposed based on well-established reactions involving similar pyridine compounds. The proposed method involves a two-step process:

-

Nucleophilic aromatic substitution to form the precursor, 2-(methylamino)-5-nitropyridine.

-

Reduction of the nitro group to yield the final diamine product.

Step 1: Hypothetical Synthesis of 2-(methylamino)-5-nitropyridine

This step involves the reaction of 2-chloro-5-nitropyridine with methylamine. The chlorine atom at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 5-position.

-

Materials:

-

2-chloro-5-nitropyridine

-

Aqueous methylamine solution (e.g., 40%)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Sodium bicarbonate

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

A solution of 2-chloro-5-nitropyridine in acetonitrile is prepared in a round-bottom flask.

-

The flask is cooled in an ice bath.

-

An aqueous solution of methylamine is added dropwise to the cooled solution over a period of time, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is diluted with water and neutralized with sodium bicarbonate.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude 2-(methylamino)-5-nitropyridine.

-

The product can be further purified by column chromatography.

-

Step 2: Hypothetical Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate synthesized in Step 1. A common method for this transformation is catalytic hydrogenation.

-

Materials:

-

2-(methylamino)-5-nitropyridine

-

Ethanol or Methanol (as solvent)

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Hydrogen gas source

-

Celite (for filtration)

-

-

Procedure:

-

The 2-(methylamino)-5-nitropyridine is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of Pd/C is carefully added to the solution.

-

The vessel is connected to a hydrogen gas source and purged to remove air.

-

The mixture is stirred vigorously under a hydrogen atmosphere (pressure may vary, e.g., from atmospheric to 50 psi) at room temperature.

-

The reaction is monitored by TLC until the starting material is fully consumed.

-

Upon completion, the hydrogen source is removed, and the vessel is purged with an inert gas (e.g., nitrogen or argon).

-

The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

Visualization of Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis for this compound.

Caption: Hypothetical two-step synthesis of this compound.

Potential Applications and Future Directions

While biological data for this compound is scarce, its structure as a substituted aminopyridine suggests potential utility in several areas of research and development:

-

Medicinal Chemistry: Aminopyridine scaffolds are present in numerous biologically active compounds and approved drugs. This molecule could serve as a valuable building block or fragment for the synthesis of novel therapeutic agents.

-

Ligand Design: The presence of multiple nitrogen atoms makes this compound a potential candidate for the design of chelating ligands for various metal ions, which could have applications in catalysis or the development of metal-based therapeutics.

-

Materials Science: Pyridine derivatives are used in the synthesis of functional materials, and this diamine could be explored as a monomer or cross-linking agent in polymer chemistry.

Given the lack of comprehensive data, further research is required to experimentally determine the physical properties, validate synthetic routes, and explore the biological activity of this compound. Such studies would be essential to unlock its potential for various scientific applications.

References

In-Depth Technical Guide on the Structural Analysis of N2-Methylpyridine-2,5-diamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of N2-Methylpyridine-2,5-diamine. Due to the limited availability of direct experimental data for this specific compound, this guide combines established chemical principles, data from analogous structures, and predicted spectroscopic information to offer a thorough overview for research and development purposes.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the following key identifiers and properties.

| Property | Value |

| IUPAC Name | 2-N-methylpyridine-2,5-diamine |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Canonical SMILES | CNC1=NC=C(C=C1)N |

| InChI Key | XKEDDRXJMAVORI-UHFFFAOYSA-N |

| CAS Number | 28020-36-2 |

| Appearance | Predicted: Solid at room temperature |

| LogP (Predicted) | -0.00569 |

Proposed Synthesis and Purification Protocol

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of 2-aminopyridines, such as the amination of a corresponding pyridine N-oxide.[1][2][3][4]

Reaction Scheme: A potential two-step synthesis could involve the nitration of 2-(methylamino)pyridine followed by the reduction of the nitro group.

Step 1: Nitration of 2-(Methylamino)pyridine

-

To a solution of 2-(methylamino)pyridine in concentrated sulfuric acid, cooled to 0°C, add potassium nitrate portion-wise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-(methylamino)-5-nitropyridine.

Step 2: Reduction of 2-(Methylamino)-5-nitropyridine

-

Suspend the 2-(methylamino)-5-nitropyridine in ethanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate, and heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and adjust the pH to be basic (pH > 8) with a sodium hydroxide solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Structural Analysis

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from similar compounds.[5][6][7][8][9][10]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-6 (Pyridine) |

| ~7.1 | dd | 1H | H-4 (Pyridine) |

| ~6.4 | d | 1H | H-3 (Pyridine) |

| ~4.5 | br s | 2H | -NH₂ |

| ~4.8 | br s | 1H | -NH-CH₃ |

| ~2.9 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (Pyridine) |

| ~145 | C-6 (Pyridine) |

| ~138 | C-5 (Pyridine) |

| ~125 | C-4 (Pyridine) |

| ~108 | C-3 (Pyridine) |

| ~29 | -CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |

| 3050 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Medium | N-H bend |

| 850 - 800 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

| m/z | Predicted Fragment Ion |

| 123 | [M]⁺ (Molecular Ion) |

| 108 | [M - CH₃]⁺ |

| 95 | [M - HCN]⁺ |

| 79 | [Pyridine ring fragment]⁺ |

Experimental Protocols for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use standard parameters for acquisition, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectra using appropriate software to perform phasing, baseline correction, and peak integration.

-

For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

Infrared (IR) Spectroscopy:

-

Prepare a sample of the solid compound as a KBr pellet or as a thin film from a solution evaporated on a salt plate.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the compound into the mass spectrometer, typically using an Electron Ionization (EI) source for fragmentation analysis.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce the structure.[11][12][13][14]

Crystallographic Analysis: As of the date of this document, no public crystallographic data for this compound is available. For definitive structural elucidation, single-crystal X-ray diffraction would be the method of choice. This would require growing a suitable single crystal of the compound.

Logical Workflow for Structural Analysis

The structural elucidation of a novel or uncharacterized compound like this compound follows a logical progression of steps, from initial synthesis to detailed characterization.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound. However, substituted aminopyridines are known to be pharmacologically active scaffolds. Further research, including in vitro and in vivo screening, would be necessary to determine the biological profile of this compound.

Disclaimer: The information provided in this document, particularly the spectroscopic data and synthesis protocols, is based on predictions and established chemical knowledge for related structures. It is intended for guidance and should be verified through experimental work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 5. NMR chemical shift prediction of pyridines [stenutz.eu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electronic Properties of N2-Methylpyridine-2,5-diamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental and computational studies on the electronic properties of N2-Methylpyridine-2,5-diamine are not extensively available in peer-reviewed literature. This guide therefore provides a comprehensive overview of its expected electronic characteristics based on the well-established principles of physical organic chemistry and data from structurally analogous compounds. The experimental and computational protocols detailed herein represent standard methodologies for characterizing such molecules.

Introduction

This compound is a substituted diaminopyridine that holds potential as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its electronic properties, which govern its reactivity, intermolecular interactions, and photophysical behavior. The molecule's structure, featuring a pyridine ring (an electron-withdrawing system) functionalized with both a primary amine and a secondary methylamine group (electron-donating groups), results in a complex and interesting electronic profile. This guide elucidates these properties through theoretical predictions and outlines established protocols for their empirical validation.

The electronic character of this compound is dictated by the interplay between the electron-donating amino substituents and the electron-withdrawing pyridine ring. The lone pairs of the nitrogen atoms on the amino groups can delocalize into the pyridine's π-system, increasing the electron density of the ring and influencing the energies of the frontier molecular orbitals.

Caption: Logical relationship between molecular structure and core electronic properties.

Predicted Electronic Properties

The electronic properties of this compound can be predicted using computational chemistry and by drawing analogies with similar substituted pyridines. The amino groups are expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby lowering the ionization potential. The pyridine ring will influence the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Predicted Quantitative Electronic Data

| Property | Predicted Value Range | Method of Prediction |

| HOMO Energy | -5.5 to -6.5 eV | Density Functional Theory (DFT) on analogous compounds |

| LUMO Energy | -0.5 to -1.5 eV | Density Functional Theory (DFT) on analogous compounds |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Calculated from HOMO and LUMO energies |

| Vertical Ionization Potential | 7.0 to 8.0 eV | Correlation with HOMO energy (Koopmans' theorem) |

| Vertical Electron Affinity | 0.1 to 1.0 eV | Correlation with LUMO energy |

| First Oxidation Potential | +0.6 to +1.0 V vs SCE | Cyclic Voltammetry data of similar aromatic amines |

Note: These values are estimates and require experimental validation.

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust method for predicting the electronic structure of organic molecules. A typical workflow for this compound is detailed below.

Methodology

-

Geometry Optimization: The 3D structure of the molecule is first optimized to its ground-state geometry using a functional such as B3LYP with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine the energies of the molecular orbitals (HOMO and LUMO). Vertical ionization potential and electron affinity can be approximated from these orbital energies via Koopmans' theorem or more accurately by calculating the energy difference between the neutral and ionized species (ΔSCF method).

Caption: Workflow for DFT calculation of electronic properties.

Experimental Protocols

To empirically validate the predicted electronic properties, standard experimental techniques can be employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule. The onset of the first oxidation potential can be correlated with the HOMO energy.

Methodology:

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Three-Electrode Setup: The experiment is conducted in an electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back. The resulting current is measured and plotted against the applied potential.

-

Data Analysis: The oxidation potential is determined from the resulting voltammogram. The HOMO energy can be estimated using empirical relationships, such as the one developed by Bredas et al., which correlates the onset oxidation potential to the HOMO level.

Caption: Experimental workflow for Cyclic Voltammetry.

Photoelectron Spectroscopy (PES)

Ultraviolet Photoelectron Spectroscopy (UPS) is a direct method for determining the ionization potential of a molecule in the gas phase.

Methodology:

-

Sample Introduction: The sample is vaporized under high vacuum.

-

Ionization: The gaseous sample is irradiated with a monochromatic beam of ultraviolet photons (e.g., from a He(I) source at 21.22 eV).

-

Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured by an electron energy analyzer.

-

Spectrum Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - E_k, where hν is the energy of the incident photons and E_k is the kinetic energy of the ejected electrons. The first peak in the spectrum corresponds to the vertical ionization potential, which relates to the removal of an electron from the HOMO.

Caption: Experimental workflow for Photoelectron Spectroscopy.

Conclusion

While direct experimental data for this compound is scarce, a strong predictive framework based on computational chemistry and analogy to related compounds allows for a thorough understanding of its core electronic properties. The interplay of electron-donating amino groups and the electron-withdrawing pyridine core is expected to result in a relatively low ionization potential and a significant HOMO-LUMO gap. The detailed computational and experimental protocols provided in this guide offer a clear pathway for researchers to validate these predictions and further explore the potential of this molecule in various applications.

Methodological & Application

N2-Methylpyridine-2,5-diamine: A Versatile Building Block for Bioactive Heterocycles

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N2-Methylpyridine-2,5-diamine is a valuable heterocyclic building block in organic synthesis, particularly for the construction of fused bicyclic systems that are prevalent in medicinal chemistry. Its unique arrangement of a nucleophilic primary amine, a secondary methylamino group, and a pyridine nitrogen atom provides a versatile scaffold for creating diverse molecular architectures with a range of biological activities. These notes provide an overview of its applications, detailed experimental protocols for the synthesis of key derivatives, and insights into the biological pathways targeted by these molecules.

Chemical Properties and Reactivity

This compound is a substituted diaminopyridine with the chemical formula C₆H₉N₃. The presence of two amino groups with different steric and electronic environments, along with the pyridine ring, dictates its reactivity. The primary amino group at the 5-position is a potent nucleophile, readily participating in condensation and amination reactions. The secondary methylamino group at the 2-position can also engage in similar reactions, though its reactivity may be tempered by steric hindrance. The pyridine nitrogen provides a site for protonation or coordination to metal catalysts, influencing the reactivity of the other functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| CAS Number | 28020-36-2 |

| Appearance | (Not specified, likely a solid) |

| pKa (predicted) | (Data not available) |

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. This scaffold is a bioisostere of purines and is a core component of many biologically active molecules, including kinase inhibitors.

Synthesis of Imidazo[4,5-b]pyridines

The vicinal arrangement of the amino groups in this compound allows for facile cyclization reactions with one-carbon electrophiles to form the imidazole ring of the imidazo[4,5-b]pyridine system. Common reagents for this transformation include formic acid, triethyl orthoformate, and various aldehydes.

Experimental Protocol 1: General Synthesis of 6-(Methylamino)-3H-imidazo[4,5-b]pyridine

This protocol is based on the well-established synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines.[1]

Reaction Scheme:

Materials:

-

This compound

-

Formic acid (88-98%)

-

Sodium hydroxide (10% aqueous solution)

-

Activated carbon

-

Ethanol

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and an excess of formic acid (e.g., 5-10 eq).

-

Heat the reaction mixture to reflux (typically 100-120 °C) for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the product may require extraction with a suitable organic solvent (e.g., ethyl acetate).

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Decolorization with activated carbon may be necessary.

-

Dry the purified product under vacuum to yield 6-(methylamino)-3H-imidazo[4,5-b]pyridine.

Expected Yield: Yields for this type of cyclization are typically in the moderate to good range, but will depend on the specific reaction conditions and the purity of the starting material.

Synthesis of Substituted Imidazo[4,5-b]pyridines for Kinase Inhibition

This compound derivatives are key intermediates in the synthesis of potent kinase inhibitors. The following protocol outlines a more advanced multi-step synthesis of a 2,6-disubstituted imidazo[4,5-b]pyridine, demonstrating the versatility of this building block in constructing complex molecules. This protocol is adapted from the synthesis of a closely related analog.[2]

Experimental Protocol 2: Synthesis of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol involves the initial synthesis of a brominated and nitrated precursor, followed by reduction and cyclization.

Step 1: Synthesis of 5-bromo-N-methyl-3-nitropyridin-2-amine

-

Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in ethanol.

-

Cool the solution in an ice bath to 0 °C.

-

Add methylamine (3.0 eq) dropwise.

-

Stir the reaction mixture for 1 hour.

-

Filter the resulting precipitate to obtain 5-bromo-N-methyl-3-nitropyridin-2-amine.[2]

Step 2: Synthesis of 5-bromo-N2-methylpyridine-2,3-diamine

-

Reflux a solution of 5-bromo-N-methyl-3-nitropyridin-2-amine (1.0 eq) in ethanol with tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).[2]

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with 20% NaOH to a pH of 14.

-

Extract the product with ethyl acetate to obtain 5-bromo-N2-methylpyridine-2,3-diamine.[2]

Step 3: Synthesis of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

-

Reflux a mixture of 5-bromo-N2-methylpyridine-2,3-diamine (1.0 eq), benzaldehyde (1.0 eq), and p-benzoquinone (1.0 eq) in absolute ethanol for 4 hours.

-

The product can be purified by crystallization or column chromatography.

Table 2: Representative Yields for the Synthesis of a Substituted Imidazo[4,5-b]pyridine Derivative [2]

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | 5-bromo-N-methyl-3-nitropyridin-2-amine | 5-bromo-2-chloro-3-nitropyridine | Methylamine, Ethanol | 88 |

| 2 | 5-bromo-N2-methylpyridine-2,3-diamine | 5-bromo-N-methyl-3-nitropyridin-2-amine | SnCl₂·2H₂O, Ethanol | 86 |

| 3 | 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 5-bromo-N2-methylpyridine-2,3-diamine | Benzaldehyde, p-benzoquinone, Ethanol | (Not specified) |

Biological Activity of Imidazo[4,5-b]pyridine Derivatives

Derivatives of this compound, particularly the imidazo[4,5-b]pyridine class of compounds, have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Table 3: Antiproliferative Activity of Representative Imidazo[4,5-b]pyridine Derivatives

| Compound | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 18 | Antiproliferative | Capan-1 (Pancreatic adenocarcinoma) | 7.29 | [3] |

| Compound 10 | Antiproliferative | SW620 (Colon carcinoma) | 0.4 | [4] |

| Compound 14 | Antiproliferative | SW620 (Colon carcinoma) | 0.7 | [4] |

| Compound 21 | Antiproliferative | Various cancer cell lines | 0.2 - 0.6 | [5] |

| Compound 8h | PLK4 Kinase Inhibition | - | 0.0067 | [6] |

| Compound 3b | PLK4 Kinase Inhibition | - | 0.0312 | [6] |

Note: The compounds in this table are derivatives of the imidazo[4,5-b]pyridine scaffold and are presented to illustrate the biological potential of this class of molecules. Not all are directly synthesized from this compound.

Signaling Pathway Visualization

Many kinase inhibitors derived from the imidazo[4,5-b]pyridine scaffold target key signaling pathways involved in cell growth, proliferation, and survival. One such important pathway is the Tropomyosin receptor kinase (TRK) signaling pathway. TRK inhibitors are a promising class of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N2-Methylpyridine-2,5-diamine in Medicinal Chemistry

Note to the Reader: Comprehensive information regarding the specific medicinal chemistry applications of N2-Methylpyridine-2,5-diamine is limited in publicly available scientific literature. The following application notes and protocols are based on the broader class of pyridine-2,5-diamine and aminopyridine derivatives, which are recognized as important scaffolds in drug discovery. Researchers should consider the provided information as a general guide and a starting point for investigating the potential of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₉N₃ and a molecular weight of 123.16 g/mol .[1] It belongs to the family of aminopyridines, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4] The pyridine ring is a common motif in many FDA-approved drugs, and its derivatives are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CNc1ccc(cn1)N | [1] |

| InChIKey | XKEDDRXJMAVORI-UHFFFAOYSA-N | [1] |

Potential Medicinal Chemistry Applications

While specific data for this compound is scarce, the pyridine-2,5-diamine scaffold is a key component in the development of various therapeutic agents, particularly kinase inhibitors.

Kinase Inhibition

Substituted aminopyridines and related heterocyclic compounds are well-established scaffolds for the design of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases. For instance, derivatives of 2-aminopyridine have been identified as potent inhibitors of kinases such as Src and Abl.[6] The substitution pattern on the pyridine ring, including the placement of amino and methyl groups, is critical for achieving potency and selectivity.

Derivatives of 2-aminopyrimidines, which are structurally related to aminopyridines, have also been developed as potent kinase inhibitors. For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as dual Src/Abl kinase inhibitors with significant antitumor activity.[6] This suggests that this compound could serve as a valuable starting point for the synthesis of novel kinase inhibitors.

Other Potential Applications

The broader class of aminopyridine derivatives has been investigated for a variety of other medicinal applications, including:

-

Antimicrobial Agents: Pyridine derivatives have shown activity against various bacterial and fungal strains.[2]

-

Antiviral Agents: Certain aminopyridine compounds have been explored for their potential to inhibit viral replication.[7]

-

Central Nervous System (CNS) Disorders: The ability of the pyridine nucleus to cross the blood-brain barrier makes it a suitable scaffold for drugs targeting the CNS.

Synthesis and Experimental Protocols

General Synthetic Strategy for a Related Compound (N-aryl-2-aminopyridine)

The following is a generalized protocol for a copper-catalyzed N-arylation of a 2-aminopyridine, which illustrates a common synthetic transformation for this class of compounds. This is a representative protocol and would require optimization for the synthesis of this compound.

Reaction: 2-amino-5-bromopyridine + Arylboronic acid → N-aryl-5-bromopyridin-2-amine

Materials:

-

2-amino-5-bromopyridine

-

Arylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

1,2-Dichloroethane (DCE)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a reaction vial, add 2-amino-5-bromopyridine (0.290 mmol), the corresponding arylboronic acid (0.319 mmol), and Cu(OAc)₂ (10 mol%).

-

Add 2 mL of DCE to the vial.

-

Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for 12-14 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-